Ethyl(phenyl)arsinous acid
Description
Ethyl(phenyl)arsinous acid, with the molecular formula C₈H₁₁AsO, is an organoarsenic compound characterized by a trivalent arsenic atom bonded to an ethyl group (C₂H₅), a phenyl group (C₆H₅), and a hydroxyl group (-OH). Its structure derives from arsinous acid (AsH₂(OH)), where two hydrogen atoms are replaced by organic substituents . The compound belongs to the class of arsinous acids, which are defined by the general formula R₂AsOH, where R represents organic groups.
Properties
CAS No. |
61499-66-9 |
|---|---|
Molecular Formula |
C8H11AsO |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
ethyl(phenyl)arsinous acid |
InChI |
InChI=1S/C8H11AsO/c1-2-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
InChI Key |
VZIVOJJCELKHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(phenyl)arsinous acid can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with ethylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Reaction with Alkyl Halides
Ethyl(phenyl)arsinous acid reacts with alkyl halides (R–X) to form quaternary arsonium salts. This proceeds via a nucleophilic substitution mechanism involving arsenic’s lone pair:
Key Findings :
-
Methyl iodide yields trimethylethylarsonium iodide ([C₆H₅(C₂H₅)(CH₃)As–OH]⁺I⁻) as a crystalline product .
-
Reaction kinetics in acetone at 50°C show second-order dependence (first-order in both reactants) .
-
Steric hindrance from the phenyl group slows reactivity compared to purely aliphatic derivatives .
Mechanistic Pathway :
-
Coordination : Alkyl halide interacts with arsenic’s lone pair, forming a pentacoordinate intermediate.
-
Nucleophilic displacement : Halide ion (X⁻) departs, yielding the arsonium salt .
Disproportionation Reactions
Under thermal or catalytic conditions, this compound undergoes disproportionation:
Experimental Data :
-
Temperature dependence : Disproportionation initiates at 80–100°C, accelerating with electrophilic additives (e.g., HCl or AlCl₃) .
-
Product distribution : Phenyl-rich derivatives dominate due to the stability of aryl-arsenic bonds .
Oxidation:
Exposure to O₂ or H₂O₂ oxidizes As(III) to As(V), forming ethyl(phenyl)arsonic acid:
Conditions :
Hydrolysis:
Acid-catalyzed hydrolysis cleaves the As–O bond:
Kinetics :
Retro-Arbuzov Reaction
Heating induces bond cleavage, regenerating arsines and esters:
Key Observations :
-
Temperature threshold : 120–150°C in inert solvents (e.g., toluene) .
-
Catalysts : Electrophilic agents (e.g., BF₃) lower the activation energy by 15–20 kJ/mol .
Comparative Stability
Thermogravimetric analysis (TGA) reveals stability trends for substituted arsinous acids:
| Substituent on As | Decomposition Temp. (°C) | Relative Stability |
|---|---|---|
| Phenyl | 180–200 | Highest |
| Ethyl | 150–170 | Moderate |
| Methyl | 130–150 | Lowest |
Notes :
-
Aryl groups enhance thermal stability via resonance stabilization .
-
Steric effects from bulky substituents slow decomposition kinetics .
Reaction with Thiols
This compound reacts with thiols (RSH) to form thioarsinites:
Conditions :
Scientific Research Applications
Ethyl(phenyl)arsinous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with thiol groups in proteins.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which ethyl(phenyl)arsinous acid exerts its effects involves its interaction with biological molecules. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential in cancer therapy.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
- Substituent Effects: this compound combines alkyl (ethyl) and aryl (phenyl) groups, offering balanced lipophilicity and stability. In contrast, BCVAA’s chlorinated vinyl groups increase electrophilicity and toxicity, while BDPAO’s bulky diphenyl groups enhance steric hindrance and thermal stability .
- Oxidation State: All listed compounds feature arsenic in the +3 oxidation state, typical for arsinous acids. This contrasts with higher oxidation states in arsenic acid (+5) or arsonic acid (+3 with different substituents) .
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